2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
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Overview
Description
2-(2,3-Dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a complex organic compound characterized by its unique pyrazine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves the following steps:
Formation of the Pyrazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazine ring. This can be achieved through the reaction of a diketone with an amine under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Acetonitrile Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents or biochemical probes.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of pyrazine-containing compounds is beneficial.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but often involve binding to active sites or altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dioxo-4-phenyl-1,2,3,4-tetrahydropyrazine: Similar structure but lacks the acetonitrile group.
4-Phenyl-3,4-dihydropyrazine-2,3-dione: Similar core structure but different substituents.
2-(2,3-Dioxo-4-methyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
The presence of both the phenyl and acetonitrile groups in 2-(2,3-dioxo-4-phenyl-3,4-dihydropyrazin-1(2H)-yl)acetonitrile distinguishes it from similar compounds
Properties
IUPAC Name |
2-(2,3-dioxo-4-phenylpyrazin-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c13-6-7-14-8-9-15(12(17)11(14)16)10-4-2-1-3-5-10/h1-5,8-9H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAYYJJMEAZDIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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